Tetraethylene glycol dimethacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84253. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

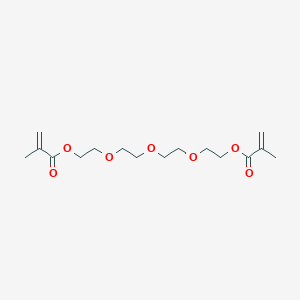

Structure

2D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHJXDSHSVNJKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-32-0 | |

| Record name | Tetraethylene glycol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044515 | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Light brown viscous liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethylene glycol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1254 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-17-1, 25101-32-0 | |

| Record name | Tetraethylene glycol, dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraethyleneglycol dimethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetraethylene Glycol Dimethacrylate (TEGDMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylene glycol dimethacrylate (TEGDMA) is a low-viscosity, difunctional monomer widely utilized in the formulation of polymer-based materials. Its prevalence in dental composites, adhesives, and sealants, as well as in various biomedical applications, underscores the importance of a thorough understanding of its chemical and physical properties. This guide provides a comprehensive overview of TEGDMA, presenting key data in a structured format, detailing experimental methodologies for property determination, and visualizing relevant biological pathways to offer a multifaceted resource for the scientific community.

Core Chemical and Physical Properties

TEGDMA, with the chemical formula C₁₆H₂₆O₇, is a clear, colorless to light brown viscous liquid.[1][2] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₆O₇ | [1][3] |

| Molecular Weight | 330.37 g/mol | [1][3] |

| Density | 1.082 g/mL at 20 °C | [4][5][6][7] |

| Refractive Index (n20/D) | 1.463 | [5][6][8] |

| Viscosity | 14 cP at 20 °C | [4] |

| Boiling Point | >220 °C | [4][9] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Flash Point | 196 °C | [4] |

| Water Solubility | 12.6 g/L at 20 °C | [4] |

Table 1: Key Physical and Chemical Properties of TEGDMA

Solubility Profile

TEGDMA exhibits insolubility in water but is soluble in a variety of organic solvents.[4] Its solubility characteristics are crucial for its application in diverse formulations.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (12.6 g/L at 20°C) | [4] |

| Methanol | Soluble | [4] |

| Styrene | Soluble | [4] |

| Esters | Soluble in many | [4] |

| Aromatics | Soluble in many | [4] |

| Aliphatic Hydrocarbons | Limited solubility | [4] |

Table 2: Solubility of TEGDMA in Various Solvents

Reactivity and Polymerization

As a dimethacrylate monomer, TEGDMA's primary chemical reactivity lies in its ability to undergo free-radical polymerization. This process is fundamental to the formation of the cross-linked polymer networks that provide the structural integrity to materials in which it is incorporated. The polymerization is typically initiated by light (photopolymerization) or heat (thermal polymerization) in the presence of an appropriate initiator. In dental applications, TEGDMA is often used as a reactive diluent to reduce the viscosity of more viscous monomers like Bis-GMA, thereby improving handling characteristics and facilitating a higher degree of conversion.[10]

The polymerization reaction of TEGDMA is an exothermic process. The extent of this reaction, or the degree of conversion of the methacrylate (B99206) groups, is a critical parameter that influences the final mechanical properties and biocompatibility of the resulting polymer. Incomplete polymerization can lead to the leaching of unreacted TEGDMA monomers, which has been a subject of toxicological concern.[10]

Experimental Protocols

Determination of Viscosity using a Cone-and-Plate Rheometer

Objective: To measure the dynamic viscosity of TEGDMA.

Methodology:

-

Instrument Setup: A cone-and-plate rheometer is utilized for this measurement. The geometry consists of a flat stationary plate and a rotating cone.

-

Sample Loading: A small sample of TEGDMA is placed onto the center of the stationary plate.

-

Gap Setting: The cone is lowered to a predefined distance from the plate, ensuring the gap is completely filled with the liquid monomer.

-

Temperature Control: The temperature of the plate is maintained at a constant 20 °C using a Peltier or circulating fluid system.

-

Measurement: The cone is rotated at a series of controlled shear rates. The instrument measures the torque required to maintain each rotational speed.

-

Data Analysis: The shear stress is calculated from the measured torque, and the viscosity is determined as the ratio of shear stress to shear rate. For a Newtonian fluid like TEGDMA, the viscosity should be independent of the shear rate.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of TEGDMA.

Methodology:

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of TEGDMA are placed on the surface of the measuring prism.

-

Prism Closure: The illuminating prism is closed and locked, spreading the liquid into a thin film.

-

Light Adjustment: A light source is directed through the illuminating prism.

-

Observation and Adjustment: While looking through the eyepiece, the control knob is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs. If color fringes are observed, the dispersion compensator is adjusted to eliminate them.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature of the prism is maintained at 20 °C.

Analysis of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

Objective: To study the exothermic heat flow associated with the polymerization of TEGDMA.

Methodology:

-

Sample Preparation: A precise amount of TEGDMA, mixed with a suitable photoinitiator (e.g., camphorquinone), is weighed into an aluminum DSC pan.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). An empty, sealed aluminum pan is used as a reference.

-

Isothermal Analysis: The sample is held at a constant temperature (e.g., 37 °C).

-

Photo-initiation: A light source of a specific wavelength and intensity is used to initiate polymerization.

-

Data Acquisition: The heat flow from the sample is recorded as a function of time. The exothermic peak corresponds to the heat of polymerization.

-

Data Analysis: The area under the exothermic peak is integrated to determine the total heat evolved during the reaction. The degree of conversion can be calculated by comparing this value to the theoretical heat of polymerization for a complete conversion of methacrylate groups.

Biological Properties and Signaling Pathways

Unreacted TEGDMA monomer that may leach from dental restorations can interact with surrounding biological tissues, particularly dental pulp cells. This interaction can lead to cytotoxicity and apoptosis (programmed cell death). A key mechanism underlying TEGDMA-induced toxicity is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress and the subsequent activation of intracellular signaling pathways.

TEGDMA-Induced Activation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to external stimuli. TEGDMA-induced ROS can activate several branches of the MAPK family, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).

References

- 1. TEGDMA (Triethylene Glycol Dimethacrylate) Induces Both Caspase-Dependent and Caspase-Independent Apoptotic Pathways in Pulp Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hinotek.com [hinotek.com]

- 4. mdpi.com [mdpi.com]

- 5. Triethylene glycol dimethacrylate induction of apoptotic proteins in pulp fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of a cone and plate viscometer for determination of flow properties of unfilled resins and etching gels: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 8. Apoptosis induced by the monomers HEMA and TEGDMA involves formation of ROS and differential activation of the MAP-kinases p38, JNK and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resin viscosity measurement method by cone-plate viscometer? Q&A | NBCHAO [en1.nbchao.com]

- 10. home.uni-leipzig.de [home.uni-leipzig.de]

An In-depth Technical Guide to the Synthesis and Purification of Tetraethylene Glycol Dimethacrylate (TEGDMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying tetraethylene glycol dimethacrylate (TEGDMA). It is designed to equip researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and visual workflows to support the production of high-purity TEGDMA for a variety of applications, including in the formulation of biocompatible materials and drug delivery systems.

Introduction

This compound (TEGDMA) is a difunctional methacrylate (B99206) monomer valued for its crosslinking capabilities, flexibility, and hydrophilic nature. These properties make it a critical component in the development of polymers for dental composites, hydrogels, and other biomedical applications. The purity of TEGDMA is paramount, as impurities can adversely affect polymerization kinetics, the mechanical properties of the final polymer, and its biocompatibility. This guide details two primary synthesis routes—direct esterification and transesterification—and outlines robust purification methodologies to achieve high-purity TEGDMA.

Synthesis Methodologies

The synthesis of TEGDMA can be primarily achieved through two effective methods: direct esterification of tetraethylene glycol with methacrylic acid and transesterification of tetraethylene glycol with an alkyl methacrylate, typically methyl methacrylate.

Direct Esterification

Direct esterification involves the reaction of tetraethylene glycol with methacrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor, to prevent the premature polymerization of the methacrylate groups. The water generated during the reaction is removed to drive the equilibrium towards product formation.

Objective: To synthesize this compound via direct esterification.

Materials:

-

Tetraethylene glycol (TEG)

-

Methacrylic acid (MAA)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460), hydroquinone monomethyl ether (HQME))

-

Solvent for azeotropic removal of water (e.g., toluene)

-

5% Sodium carbonate (Na₂CO₃) solution

-

5% Sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet, add tetraethylene glycol (1 mole equivalent).

-

Add methacrylic acid (2.2 mole equivalents), a polymerization inhibitor (e.g., 0.1 wt% hydroquinone), and an acid catalyst (e.g., 0.5 wt% sulfuric acid).

-

Add toluene (B28343) to the flask to facilitate the azeotropic removal of water.

-

Under a nitrogen atmosphere, heat the reaction mixture to reflux (approximately 110-120°C) with vigorous stirring.

-

Continuously remove the water that collects in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed (typically after 6-8 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash it three times with a 5% sodium carbonate solution to neutralize the excess acid and catalyst.

-

Wash the organic layer twice with a 5% sodium chloride solution to remove any remaining aqueous-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude TEGDMA product.

Transesterification

Transesterification offers an alternative route to TEGDMA, involving the reaction of tetraethylene glycol with an alkyl methacrylate, such as methyl methacrylate, in the presence of a catalyst. This method avoids the production of water but requires the removal of the alcohol byproduct (e.g., methanol) to drive the reaction to completion.

Objective: To synthesize this compound via transesterification.

Materials:

-

Tetraethylene glycol (TEG)

-

Methyl methacrylate (MMA)

-

Catalyst (e.g., potassium carbonate, lithium amide/lithium chloride mixture)

-

Polymerization inhibitor (e.g., hydroquinone monomethyl ether (HQME))

-

Toluene (optional, as a solvent)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet, combine tetraethylene glycol (1 mole equivalent) and methyl methacrylate (2.2 mole equivalents).

-

Add the catalyst (e.g., 3-5 wt% potassium carbonate) and a polymerization inhibitor (e.g., 500 ppm HQME).[1]

-

Under a nitrogen atmosphere, heat the mixture to 120°C with constant stirring for 3-5 hours.[1] The methanol (B129727) byproduct will distill off.

-

Alternatively, the reaction can be carried out at reflux, and the methanol can be removed by fractional distillation.

-

After cooling, the reaction mixture can be filtered to remove the catalyst.[1]

-

If a solvent like toluene was used, it can be removed under reduced pressure.

-

The crude product is then subjected to purification as described in the following section.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of glycol dimethacrylates. Note that specific yields for TEGDMA can vary based on the precise reaction conditions.

| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Purity (%) | Reference |

| Direct Esterification | Ethylene (B1197577) Glycol, Methacrylic Acid | Sulfuric Acid | 110 | 6 | 93.5 | >98 | --INVALID-LINK--[2][3] |

| Transesterification | Tetraethylene Glycol, this compound | Potassium Carbonate | 120 | 3-5 | Variable | - | --INVALID-LINK--[1] |

Purification Methodologies

Purification of the crude TEGDMA is crucial to remove unreacted starting materials, catalyst residues, inhibitors, and any side products. A combination of washing and vacuum distillation is typically employed.

Washing and Drying

As described in the synthesis protocols, an initial purification step involves washing the crude product with a basic solution (e.g., sodium carbonate) to remove acidic components, followed by washing with a brine solution (e.g., sodium chloride) to reduce the water content. The organic phase is then dried using an anhydrous salt.

Fractional Vacuum Distillation

Due to its high boiling point at atmospheric pressure, TEGDMA is purified by fractional vacuum distillation to prevent thermal decomposition.[4][5][6][7][8] By reducing the pressure, the boiling point of the compound is significantly lowered.

Objective: To purify crude TEGDMA to a high degree of purity (e.g., ≥99%).

Materials and Equipment:

-

Crude TEGDMA

-

Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

-

Vacuum pump

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Set up the fractional vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Place the crude TEGDMA and a magnetic stir bar into the distillation flask.

-

Begin to evacuate the system using the vacuum pump. A pressure of 1-10 mmHg is typically targeted.

-

Once the desired pressure is stable, begin to gently heat the distillation flask with the heating mantle while stirring.

-

Monitor the temperature at the head of the distillation column. Collect any low-boiling fractions, which may include residual solvent or starting materials.

-

As the temperature stabilizes at the boiling point of TEGDMA at the applied pressure (e.g., ~170-172°C at 5 mmHg), collect the main fraction in a clean receiving flask.

-

Cease distillation before the distillation flask goes to dryness to avoid the concentration of non-volatile and potentially unstable residues.

-

Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

| Pressure (mmHg) | Approximate Boiling Point of TEGDMA (°C) |

| 5 | 170-172 |

| 1 | ~160 |

Note: The boiling point at different pressures can be estimated using a pressure-temperature nomograph.[9][10][11]

Mandatory Visualizations

Synthesis and Purification Workflows

Caption: Workflow for TEGDMA synthesis and purification.

Direct Esterification Pathway

Caption: Direct esterification of TEG with methacrylic acid.

Transesterification Pathway

Caption: Transesterification of TEG with methyl methacrylate.

Potential Side Reactions

During the synthesis of TEGDMA, particularly in the transesterification reaction using a base catalyst, a potential side reaction is the Michael-type addition of hydroxyl groups (from tetraethylene glycol or the monomethacrylate intermediate) to the double bond of the methacrylate.[1][12] This can lead to the formation of higher molecular weight oligomers and reduce the yield of the desired TEGDMA. The use of a solvent to dilute the reaction mixture can help to decrease the occurrence of these side reactions.[1]

Analytical Characterization

The purity and identity of the synthesized TEGDMA should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify volatile components, confirming the purity of the TEGDMA and detecting any residual starting materials or low molecular weight byproducts.[9][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the TEGDMA molecule. The integration of proton signals in ¹H NMR can also be used to assess purity.[14][15][16]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the characteristic functional groups in the TEGDMA molecule, such as the ester carbonyl (C=O) and vinyl (C=C) stretches.[3]

By following the detailed protocols and purification methods outlined in this guide, researchers can reliably synthesize high-purity this compound for their specific research and development needs.

References

- 1. Triethylene glycol dimethacrylate synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. ikm.org.my [ikm.org.my]

- 4. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]

- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 6. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 7. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tetraethylene glycol, dimethacrylate | C16H26O7 | CID 7980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Synthesis and characterization of PEG dimethacrylates and their hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Tetraethylene Glycol Dimethacrylate: A Technical Guide

Introduction

Tetraethylene glycol dimethacrylate (TEGDMA) is a crucial crosslinking monomer extensively utilized in the formulation of dental resins, hydrogels, and various biomaterials. Its prevalence in these applications stems from its ability to form a durable, three-dimensional polymer network upon polymerization. A thorough understanding of its chemical structure and purity is paramount for researchers, scientists, and drug development professionals to ensure the quality, performance, and biocompatibility of the final products. This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis of TEGDMA, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are presented to facilitate accurate and reproducible analysis.

Chemical Structure of TEGDMA

The chemical structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of a central tetraethylene glycol chain with a methacrylate (B99206) group at each terminus.

Caption: Chemical structure of this compound (TEGDMA).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of TEGDMA. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Proton NMR is used to identify and quantify the different types of protons present in the TEGDMA molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 6.1 | s | =CH₂ (vinylic proton, one of two) |

| ~ 5.6 | s | =CH₂ (vinylic proton, one of two) |

| ~ 4.3 | t | -O-CH ₂-CH₂-O-C=O |

| ~ 3.8 | t | -O-CH₂-CH ₂-O-C=O |

| ~ 3.7 | m | -O-CH₂-CH₂-O- (internal PEG protons) |

| ~ 1.9 | s | -CH₃ (methyl protons) |

s = singlet, t = triplet, m = multiplet

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 167 | C =O (ester carbonyl) |

| ~ 136 | =C (CH₃)- |

| ~ 125 | =C H₂ |

| ~ 71 | -O-C H₂-CH₂-O- (internal PEG carbons) |

| ~ 69 | -O-CH₂-C H₂-O-C=O |

| ~ 64 | -O-C H₂-CH₂-O-C=O |

| ~ 18 | -C H₃ |

Experimental Protocol: ¹H NMR

A general protocol for obtaining a quantitative ¹H NMR spectrum of TEGDMA is as follows:

-

Sample Preparation: Accurately weigh 10-20 mg of TEGDMA and dissolve it in 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Lock and shim the instrument to the deuterated solvent.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans). For quantitative analysis, a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial to ensure full relaxation and accurate integration.

-

-

Data Acquisition: Acquire the spectrum.

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Integrate the peaks corresponding to the different protons. The ratio of the integrals should correspond to the ratio of the number of protons in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in TEGDMA. It is particularly useful for monitoring the polymerization process by observing the disappearance of the methacrylate C=C bond.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2950 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1720 | C=O stretch | Ester |

| ~ 1637 | C=C stretch | Alkene (methacrylate) |

| ~ 1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~ 1160 | C-O-C stretch | Ether |

| ~ 815 | =C-H bend | Alkene (methacrylate) |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples like TEGDMA.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

-

Collect a background spectrum of the empty ATR crystal.

-

-

Sample Application: Place a small drop of TEGDMA onto the center of the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The spectrum is typically displayed in absorbance or transmittance. No further processing is usually required for qualitative analysis.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is also highly effective for monitoring polymerization. The C=C stretching vibration of the methacrylate group gives a strong and distinct Raman signal.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 2940 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~ 1720 | C=O stretch | Ester |

| ~ 1640 | C=C stretch | Alkene (methacrylate) |

| ~ 1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~ 815 | =C-H bend | Alkene (methacrylate) |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place the liquid TEGDMA sample in a suitable container, such as a glass vial or NMR tube.

-

Instrument Setup:

-

Select an appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.

-

Focus the laser onto the liquid sample.

-

Set the spectral range to cover the expected Raman shifts.

-

Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Acquisition: Acquire the Raman spectrum.

-

Data Processing: Perform baseline correction and cosmic ray removal if necessary.

Mass Spectrometry (MS)

Mass spectrometry, typically coupled with Gas Chromatography (GC-MS), is used for the identification and quantification of TEGDMA, especially in complex mixtures or as a leachable component from polymerized materials. Electron ionization (EI) is a common ionization method.

Expected Fragmentation Pattern (Electron Ionization)

While a complete, standardized mass spectrum is not always readily available, the fragmentation of TEGDMA under EI conditions is expected to proceed through cleavage of the ether linkages and the ester groups.

| m/z | Possible Fragment Ion |

| 330 | [M]⁺ (Molecular Ion) |

| 243 | [M - OCOC(CH₃)=CH₂]⁺ |

| 113 | [CH₂=C(CH₃)COOCH₂CH₂]⁺ |

| 69 | [CH₂=C(CH₃)CO]⁺ |

| 45 | [CH₂CH₂OH]⁺ |

| 41 | [CH₂=C=CH₂]⁺ |

Experimental Protocol: GC-MS

The following is a general protocol for the analysis of TEGDMA by GC-MS.[1][2]

-

Sample Preparation:

-

Prepare a stock solution of TEGDMA in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

For analysis of TEGDMA from a matrix (e.g., dental composite eluate), perform a suitable extraction procedure.

-

-

GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Splitless injection is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 50°C, ramping to 280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

MS Analyzer: Quadrupole or ion trap, scanning a mass range of e.g., 40-400 amu.

-

-

Data Acquisition and Analysis:

-

Acquire the chromatogram and mass spectra.

-

Identify the TEGDMA peak based on its retention time and mass spectrum.

-

Quantify the amount of TEGDMA by comparing the peak area to the calibration curve.

-

Experimental Workflow

The general workflow for the spectroscopic analysis of TEGDMA can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of TEGDMA.

This guide provides a foundational understanding of the spectroscopic techniques used to analyze this compound. For specific applications, optimization of the experimental parameters may be necessary.

References

- 1. Quantitative analysis of TEGDMA and HEMA eluted into saliva from two dental composites by use of GC/MS and tailor-made internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative determination of TEGDMA, BHT, and DMABEE in eluates from polymerized resin-based dental restorative materials by use of GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Properties of Triethylene Glycol Dimethacrylate (TEGDMA): Viscosity and Density

For Researchers, Scientists, and Drug Development Professionals

Triethylene glycol dimethacrylate (TEGDMA) is a crucial monomer in the development of polymer-based materials for a variety of applications, including in the biomedical and dental fields.[1][2] Its physical properties, particularly its low viscosity and density, are key to its utility as a reactive diluent for more viscous monomers, enabling the formulation of materials with tailored handling characteristics and performance. This guide provides an in-depth overview of the viscosity and density of TEGDMA, complete with experimental protocols for their measurement.

Quantitative Data on Physical Properties

The viscosity and density of TEGDMA are critical parameters for formulation design and processing. The following tables summarize the available quantitative data for these properties.

Table 1: Density of TEGDMA

| Temperature (°C) | Density (g/mL) | Reference |

| 25 | 1.092 | [1][2][3][4][5] |

| 25 | 1.072 | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 75th ed. Boca Raton, Fl: CRC Press Inc., 1994-1995., p. 3-291[6] |

Table 2: Viscosity of TEGDMA

| Temperature (°C) | Viscosity (mPa·s or cP) | Kinematic Viscosity (mm²/s) | Reference |

| 20 | - | 9.15 | |

| 22 | 10 | - | [6] |

| 25 | 5 - 15 | - |

Note: The viscosity of TEGDMA is known to decrease with increasing temperature. One study noted that the viscosity at 35°C was below the detection limit of their instrument.[7]

Experimental Protocols

Accurate measurement of viscosity and density is essential for quality control and the development of new formulations. The following sections detail standard experimental protocols for determining these properties for liquid monomers like TEGDMA.

Viscosity Measurement using a Rotational Rheometer

A rotational rheometer is the standard instrument for characterizing the viscous properties of liquids like TEGDMA.[8][9][10]

Objective: To determine the dynamic viscosity of TEGDMA at a controlled temperature.

Apparatus and Materials:

-

Rotational rheometer (e.g., with a cone-and-plate or parallel-plate geometry)

-

Temperature control unit

-

TEGDMA sample

-

Solvent for cleaning (e.g., acetone, isopropanol)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the rheometer is level and placed on a vibration-free surface.

-

Turn on the rheometer and the temperature control unit, allowing them to equilibrate to the desired measurement temperature (e.g., 25 °C).

-

Select the appropriate measurement geometry (e.g., a 40 mm parallel plate or a cone-plate with a 2° angle).

-

Perform any necessary calibrations as per the manufacturer's instructions.

-

-

Sample Loading:

-

Place a small amount of the TEGDMA sample onto the center of the lower plate of the rheometer. The required volume will depend on the geometry being used.

-

Slowly lower the upper geometry to the specified gap distance. This will cause the sample to spread and fill the gap between the geometries.

-

Carefully trim any excess sample from the edge of the geometry using a suitable tool.

-

-

Measurement:

-

Set the measurement parameters in the rheometer software. For a simple viscosity measurement, a steady-state flow sweep is typically used. This involves applying a range of shear rates and measuring the resulting shear stress.

-

Allow the sample to thermally equilibrate for a few minutes before starting the measurement.

-

Initiate the measurement. The software will record the viscosity as a function of the shear rate. For a Newtonian fluid like TEGDMA, the viscosity should be constant over a range of shear rates.

-

-

Data Analysis:

-

The viscosity is calculated by the software as the ratio of shear stress to shear rate.

-

The average viscosity value in the Newtonian plateau region is reported as the viscosity of the sample at the specified temperature.

-

-

Cleaning:

-

After the measurement is complete, raise the upper geometry and carefully clean both the upper and lower plates with a suitable solvent and lint-free wipes.

-

Density Measurement using a Pycnometer

A pycnometer is a glass flask with a specific volume that is used to accurately determine the density of liquids.[11][12][13]

Objective: To determine the density of TEGDMA at a controlled temperature.

Apparatus and Materials:

-

Pycnometer (e.g., 25 mL or 50 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic water bath

-

TEGDMA sample

-

Distilled water

-

Solvent for cleaning (e.g., acetone)

-

Lint-free wipes

Procedure:

-

Calibration of the Pycnometer Volume:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on the analytical balance and record the mass (m_empty).

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, ensuring that the capillary is filled and any excess water is expelled.

-

Carefully dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m_water).

-

The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m_water - m_empty) / ρ_water.

-

-

Measurement of TEGDMA Density:

-

Empty the pycnometer and thoroughly dry it.

-

Fill the dry pycnometer with the TEGDMA sample.

-

Insert the stopper, allowing the excess liquid to escape through the capillary.

-

Place the pycnometer in the thermostatic water bath to bring it to the desired temperature (e.g., 25 °C).

-

Once the temperature has stabilized, remove the pycnometer from the bath and carefully dry the exterior.

-

Weigh the pycnometer filled with TEGDMA and record the mass (m_TEGDMA).

-

-

Calculation of Density:

-

The mass of the TEGDMA sample is calculated as: m_sample = m_TEGDMA - m_empty.

-

The density of the TEGDMA (ρ_TEGDMA) is then calculated using the calibrated volume of the pycnometer: ρ_TEGDMA = m_sample / V.

-

-

Cleaning:

-

Empty the pycnometer and clean it thoroughly with a suitable solvent, followed by distilled water, and then dry it for future use.

-

Logical Workflow for Physical Property Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of the physical properties of TEGDMA for research and development purposes.

Caption: Logical workflow for the physical property evaluation of TEGDMA.

References

- 1. Triethylene glycol dimethacrylate | 109-16-0 [chemicalbook.com]

- 2. Triethylene glycol dimethacrylate CAS#: 109-16-0 [m.chemicalbook.com]

- 3. Triethylene glycol dimethacrylate contains 80-120 ppm MEHQ as inhibitor, 95 TEGDMA [sigmaaldrich.com]

- 4. Triethylene glycol dimethacrylate contains 80-120 ppm MEHQ as inhibitor, 95 TEGDMA [sigmaaldrich.com]

- 5. Triethylene glycol dimethacrylate | 109-16-0 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. Rheological properties of experimental Bis-GMA/TEGDMA flowable resin composites with various macrofiller/microfiller ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. amsec.wwu.edu [amsec.wwu.edu]

- 11. ised-isde.canada.ca [ised-isde.canada.ca]

- 12. scribd.com [scribd.com]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

CAS number and molecular weight of Tetraethylene glycol dimethacrylate

Tetraethylene glycol dimethacrylate (TEGDMA) is a difunctional methacrylate (B99206) monomer that serves as a crucial crosslinking agent in the formation of polymers. Its utility is particularly prominent in the fields of dental materials, drug delivery systems, and the development of hydrogels. This technical guide provides an in-depth overview of its chemical and physical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Specifications

TEGDMA is chemically identified by the CAS Number 109-17-1 .[1][2][3][4][5][6] Its molecular formula is C16H26O7, corresponding to a molecular weight of approximately 330.37 g/mol .[1][3][5][6]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | References |

| CAS Number | 109-17-1 | [1][2][3][4][5][6] |

| Molecular Formula | C16H26O7 | [1][2][5][6] |

| Molecular Weight | 330.37 g/mol | [1][3][5][6] |

| Appearance | Water-white to pale-straw liquid | [7][8] |

| Density | 1.082 g/mL at 20 °C | [3] |

| Boiling Point | 220 °C | [2][8] |

| Flash Point | 110 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.463 | [3] |

| Viscosity | 14 cP at 20 °C | [7][9] |

| Water Solubility | 12.6 g/L at 20 °C | [7][8] |

Synthesis and Polymerization

Synthesis of this compound

The synthesis of TEGDMA typically involves the esterification of tetraethylene glycol with methacrylic acid.[10][11][12] While various methods exist, a general approach involves reacting the two primary components in the presence of a suitable solvent and catalyst.

Experimental Protocol: Esterification Synthesis of TEGDMA

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, combine tetraethylene glycol and methacrylic acid. A common solvent for this reaction is toluene (B28343) or dimethylbenzene.

-

Catalyst and Inhibitor Addition: Introduce a catalyst, such as phosphoric acid or p-toluenesulfonic acid, to facilitate the esterification. A polymerization inhibitor is also added to prevent premature polymerization of the methacrylate groups.

-

Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction can be monitored by measuring the amount of water produced or by determining the acid value of the reaction mixture. The reaction is typically continued until the acid value reaches a desired low level.

-

Purification: Upon completion, the reaction mixture is cooled and washed with an alkaline solution to neutralize the acidic catalyst and any unreacted methacrylic acid. The organic layer is then separated and washed with water.

-

Solvent Removal: The solvent is removed from the product via distillation, often under reduced pressure, to yield the final this compound product.

Free-Radical Polymerization

TEGDMA is a crosslinking monomer that readily undergoes free-radical polymerization when exposed to an initiator and an appropriate energy source, such as heat or UV light. This polymerization process is fundamental to its application in dental composites and hydrogels.[13] The polymerization of dimethacrylates is characterized by autoacceleration, also known as the gel effect, which leads to a rapid increase in the reaction rate.[13]

Applications in Drug Development and Research

Hydrogels for Controlled Drug Delivery

TEGDMA is extensively used in the formulation of hydrogels for the controlled release of therapeutic agents.[14][15] These crosslinked polymer networks can encapsulate both hydrophilic and hydrophobic drugs. The release kinetics can be tailored by adjusting the crosslinking density and the overall hydrophilicity of the hydrogel matrix.[15]

Experimental Protocol: Preparation of a TEGDMA-based Hydrogel

-

Monomer Solution Preparation: Prepare a solution containing the primary monomer (e.g., a hydrophilic methacrylate), TEGDMA as the crosslinker, and a photoinitiator. The drug to be encapsulated can also be dissolved or dispersed in this solution.

-

Molding: Pour the monomer solution into a mold of the desired shape and dimensions.

-

Photopolymerization: Expose the mold to UV light for a specified duration to initiate polymerization and crosslinking, resulting in the formation of the hydrogel.

-

Washing and Swelling: The resulting hydrogel is typically washed to remove any unreacted monomers and then allowed to swell to equilibrium in a suitable buffer before further characterization or use.

Dental Materials

In dentistry, TEGDMA is a common component of resin-based composites and adhesives.[11][16] It acts as a diluent for more viscous monomers and participates in the formation of a highly crosslinked and durable polymer matrix upon curing.[16]

Biocompatibility and Degradation

The biocompatibility of TEGDMA is a critical consideration, particularly in its medical and dental applications. While generally considered biocompatible for these uses, studies have shown that unreacted monomer can leach from the polymer matrix and may exhibit cytotoxicity.[17][18] Skin sensitization has also been reported.[1]

The degradation of TEGDMA-based polymers can occur through the hydrolysis of the ester linkages in its structure, a process that can be influenced by the surrounding chemical environment.[19][20]

References

- 1. Tetraethylene glycol, dimethacrylate | C16H26O7 | CID 7980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 109-17-1 | AAA10917 [biosynth.com]

- 3. This compound technical, = 90 GC 109-17-1 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. This compound | 109-17-1 [chemicalbook.com]

- 8. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. This compound – scipoly.com [scipoly.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. sfdchem.com [sfdchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. polysciences.com [polysciences.com]

- 15. Poly(ethylene glycol) methacrylate/dimethacrylate hydrogels for controlled release of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. Chemical-Biological Interactions of the resin monomer triethyleneglycol-dimethacrylate (TEGDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of the Degradation of a Model Dental Composite - PMC [pmc.ncbi.nlm.nih.gov]

- 20. conservationphysics.org [conservationphysics.org]

Navigating the Matrix: A Technical Guide to the Solubility of Triethylene Glycol Dimethacrylate (TEGDMA) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of triethylene glycol dimethacrylate (TEGDMA), a key monomer in various biomedical and industrial applications. Understanding its behavior in different organic solvents is critical for formulation development, material synthesis, and purification processes. This document offers a compilation of solubility data, detailed experimental methodologies, and a logical framework for solvent selection.

Core Concept: TEGDMA Solubility Profile

Triethylene glycol dimethacrylate (TEGDMA) is a hydrophilic, low-viscosity difunctional methacrylic monomer.[1] Its molecular structure, featuring both ester and ether functionalities, dictates its solubility characteristics. Generally, TEGDMA exhibits good solubility in a wide range of common organic solvents.[2]

Quantitative Solubility Data

| Solvent | Chemical Class | Solubility | Temperature (°C) | Source(s) |

| Acetone | Ketone | > 10% | Not Specified | [3] |

| Ethanol | Alcohol | > 10% | Not Specified | [3] |

| Diethyl Ether | Ether | > 10% | Not Specified | [3] |

| Petroleum Ether | Aliphatic Hydrocarbon | > 10% | Not Specified | [3] |

| Chloroform | Halogenated Hydrocarbon | Soluble | Not Specified | [4] |

| Methanol | Alcohol | Soluble | Not Specified | [4][5] |

| Water | Protic Solvent | 3.6 g/L | 20 | [1][4] |

| Acetonitrile (B52724) | Nitrile | Soluble (used as mobile phase in HPLC) | Not Specified | [1][5] |

Note: "Soluble" indicates that the source mentions solubility without providing a specific quantitative value. The "> 10%" values are based on older handbook data and may not reflect the full solubility limit.

Experimental Protocols for Solubility Determination

While specific, detailed protocols for determining TEGDMA solubility are not extensively published, standard methodologies can be adapted. The following outlines a common approach for determining the solubility of a liquid in a solvent.

Method: Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the solubility of a substance in a solvent at a constant temperature.

Materials:

-

Triethylene glycol dimethacrylate (TEGDMA), high purity

-

Selected organic solvent, analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials with airtight seals

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of TEGDMA to a known volume or mass of the selected organic solvent in a sealed vial. The amount of TEGDMA should be sufficient to ensure that a separate phase of undissolved TEGDMA is visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vials at a controlled temperature to facilitate the separation of the undissolved TEGDMA.

-

Sampling: Carefully extract a known volume or mass of the clear, saturated supernatant (the solvent phase containing the dissolved TEGDMA) using a pipette or syringe. Avoid disturbing the undissolved TEGDMA layer.

-

Solvent Evaporation: Transfer the sampled supernatant to a pre-weighed vial. Determine the mass of the supernatant. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of TEGDMA.

-

Mass Determination of Solute: Once the solvent is completely evaporated, weigh the vial containing the non-volatile TEGDMA residue.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or g/g of solvent.

Solubility ( g/100 g solvent) = (Mass of TEGDMA residue / Mass of solvent) x 100

Mass of solvent = Mass of supernatant - Mass of TEGDMA residue

Analytical Method: High-Performance Liquid Chromatography (HPLC)

For more precise quantification, especially in complex mixtures or for low solubility values, High-Performance Liquid Chromatography (HPLC) can be employed.

Principle: A saturated solution is prepared as described above. A known volume of the supernatant is then diluted and injected into an HPLC system. The concentration of TEGDMA is determined by comparing the peak area of the sample to a calibration curve generated from standards of known TEGDMA concentrations.

Typical HPLC Conditions for TEGDMA Analysis:

-

Column: Reverse-phase C18 column

-

Mobile Phase: A mixture of acetonitrile and water is commonly used.[1] For mass spectrometry applications, formic acid can be used as an additive instead of phosphoric acid.[1]

-

Detector: UV detector (detection wavelength typically around 205-210 nm)

-

Flow Rate: ~1 mL/min

-

Injection Volume: ~10-20 µL

Visualization of Solvent Selection Workflow

The selection of an appropriate solvent for TEGDMA depends on various factors beyond simple solubility, including the intended application, required viscosity, volatility, and safety considerations. The following diagram illustrates a logical workflow for solvent selection.

Caption: A decision tree for selecting a suitable organic solvent for TEGDMA.

This guide provides a foundational understanding of TEGDMA solubility. For critical applications, it is always recommended to perform experimental verification of solubility and compatibility under the specific conditions of use.

References

- 1. TEGDMA (TRIETHYLENE GLYCOL DIMETHACRYLATE) - Ataman Kimya [atamanchemicals.com]

- 2. sfdchem.com [sfdchem.com]

- 3. Triethylene Glycol Dimethacrylate | C14H22O6 | CID 7979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethylene glycol dimethacrylate CAS#: 109-16-0 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Health and Safety Considerations for Handling Triethylene Glycol Dimethacrylate (TEGDMA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations associated with the handling of Triethylene Glycol Dimethacrylate (TEGDMA). It is intended to serve as a technical resource for laboratory personnel and professionals in drug development and scientific research. This document synthesizes key toxicological data, outlines established experimental protocols for safety assessment, and visualizes the molecular pathways affected by TEGDMA exposure.

Physicochemical Properties

TEGDMA is a difunctional methacrylate (B99206) monomer commonly used as a crosslinking agent in polymer chemistry, particularly in the formulation of dental resins and other biomaterials. Its physical and chemical characteristics are summarized below.

| Property | Value | Reference |

| Synonyms | Tri(ethylene glycol) dimethacrylate, 2-Propenoic acid, 2-methyl-, 1,2,2-ethanetriyl ester, Ethylene Glycol Dimethacrylate (EEDMA derivative), TEGDMA Monomer, Dimethacrylate of Triethylene Glycol | [1][2] |

| CAS Number | 109-16-0 | [1] |

| Molecular Formula | C14H22O6 | [3] |

| Molecular Weight | 286.32 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Mild, ester-like | [1] |

| Density | 1.065 - 1.092 g/cm³ at 20-25°C | [1][5] |

| Boiling Point | 170-172 °C at 5-7 hPa | [4][5] |

| Flash Point | >110 °C (closed cup) | [1] |

| Water Solubility | 3.6 g/L at 20 °C | [4] |

| Viscosity | 5-25 mPa·s at 25°C | [1][5] |

Toxicological Data

Exposure to TEGDMA can elicit a range of toxicological effects. The following tables summarize the key quantitative data from acute, repeated dose, reproductive, and in vitro toxicity studies.

Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 10,837 mg/kg | [6][7] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg (estimated) | [6][7] |

Repeated Dose and Reproductive Toxicity

| Endpoint | Species | Route | Value | Study Duration | Effects Noted | Reference |

| NOAEL (Reproductive and Developmental) | Mouse | Oral (gavage) | 1.0 mg/kg/day | 28 days prior to cohabitation through gestation day 17 | No adverse effects on mating, fertility, litter size, or fetal development. | [1] |

| Reproductive Toxicity | Male Mouse | Oral (intragastric) | 25 and 100 µg/kg/day | 28 days | Reduced pregnancy rate in mated females, increased number of resorptions, reduced body and reproductive organ weights, and decreased sperm counts. | [5][8] |

| Reproductive Toxicity | Male Mouse | Oral (in drinking water) | 0.01, 0.1, 1, and 10 ppm | 14 weeks | Decreased pregnancy rates, increased embryonic resorption, altered reproductive hormone levels (LH and FSH), and testicular histopathological changes at all doses. | [4] |

In Vitro Toxicity

| Assay Type | Cell Line | Endpoint | Value | Reference |

| Cytotoxicity | Human Pulmonary A549 Cells | EC50 | 1.83 mmol/L (1.46-2.30) | [9] |

| Cytotoxicity | Human THP-1 Monocytes | Significant reduction in cell viability | 0.5 mM | [10] |

| Cytotoxicity | Murine Cementoblast (OCCM.30) | Significant inhibition of cell viability | ≥ 1 mM | [11] |

| Cytotoxicity | Human Dental Pulp Cells | Significant reduction in viability | 1.5 and 3 mM (after 24h) | [12] |

| Genotoxicity | Murine Macrophage RAW264.7 | Increased micronucleus formation and DNA strand breaks | Dose-dependent | [13] |

| Genotoxicity | Human Oral Keratinocytes (OKF6/TERT2) | Concentration-dependent DNA damage | 0.5 mM to 5.0 mM | [14] |

Occupational Exposure Limits

A thorough review of occupational safety and health literature, including resources from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH), indicates that there are currently no established specific Permissible Exposure Limits (PELs), Recommended Exposure Limits (RELs), or Threshold Limit Values (TLVs) for TEGDMA.[15][16] In the absence of specific OELs, it is imperative to handle TEGDMA with a high degree of caution, employing the principles of ALARA (As Low As Reasonably Achievable) for exposure and adhering to the general safety precautions outlined in the Safety Data Sheets.

Health and Safety Precautions

Given the toxicological profile of TEGDMA, particularly its potential for skin sensitization and cytotoxicity, the following handling precautions are mandatory.

-

Engineering Controls : Handle TEGDMA in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[15]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.[16]

-

Hand Protection : Use nitrile rubber gloves. It is recommended to change gloves frequently, as acrylates can permeate them over time.[2]

-

Skin Protection : Wear a lab coat and appropriate protective clothing to prevent skin contact.[16]

-

-

Hygiene Practices : Avoid eating, drinking, or smoking in areas where TEGDMA is handled. Wash hands thoroughly after handling.[15]

-

Storage : Store TEGDMA in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition. Keep containers tightly closed.[16]

-

Spill and Disposal : In case of a spill, contain the material and absorb it with an inert material. Dispose of waste in accordance with local, state, and federal regulations.[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological assessment of TEGDMA.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]

-

Treatment: Prepare various concentrations of TEGDMA in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the TEGDMA-containing medium to each well. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of the MTT stock solution to each well and incubate for 1.5 to 4 hours at 37°C, protected from light.[1][4]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well.[1][4]

-

Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Genotoxicity Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

Protocol:

-

Cell Preparation: Treat cells with various concentrations of TEGDMA for a specified duration. Harvest the cells and resuspend them in ice-cold PBS.

-

Slide Preparation: Prepare microscope slides by coating them with a layer of 1% normal melting point agarose.

-

Cell Embedding: Mix the cell suspension with 0.5-1% low melting point agarose at 37°C and pipette a thin layer onto the pre-coated slides. Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis buffer (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour, protected from light.

-

Alkaline Unwinding: After lysis, place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13) and let the DNA unwind for 20-40 minutes.

-

Electrophoresis: Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for 20-30 minutes in the cold.

-

Neutralization: Gently remove the slides from the electrophoresis tank and neutralize them by washing three times for 5 minutes each with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green). Visualize the comets using a fluorescence microscope equipped with appropriate filters.

-

Data Analysis: Capture images and analyze them using specialized comet assay software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail, and tail moment).

Skin Sensitization Assessment: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo assay that assesses the potential of a substance to cause skin sensitization.

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance to the ears of mice. A substance is classified as a sensitizer (B1316253) if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold compared to vehicle-treated controls.

Protocol (OECD Test Guideline 429):

-

Animal Model: Use young adult female CBA/J or CBA/Ca mice.

-

Dose Selection and Application: Select at least three concentrations of TEGDMA in a suitable vehicle (e.g., acetone/olive oil). Apply 25 µL of the test substance or vehicle control to the dorsal surface of each ear for three consecutive days.

-

Lymphocyte Proliferation Measurement (Radiometric Method): On day 5, inject the mice intravenously with 3H-methyl thymidine. Five hours later, humanely euthanize the animals.

-

Lymph Node Excision and Processing: Excise the draining auricular lymph nodes and prepare a single-cell suspension.

-

Scintillation Counting: Precipitate the DNA and measure the incorporated radioactivity using a beta-scintillation counter.

-

Data Analysis: Calculate the Stimulation Index (SI) for each dose group by dividing the mean radioactive counts per minute (dpm) of the test group by the mean dpm of the vehicle control group. An SI of 3 or greater is considered a positive response, indicating that the substance is a skin sensitizer.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways implicated in TEGDMA-induced toxicity and a general experimental workflow for its safety assessment.

Signaling Pathways of TEGDMA-Induced Cytotoxicity

// Nodes TEGDMA [label="TEGDMA Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; GSH [label="Glutathione (GSH)\nDepletion", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondrial Dysfunction\n(e.g., decreased membrane potential)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK Pathway Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-kB Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspases [label="Caspase Activation\n(Caspase-3, -8, -9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges TEGDMA -> ROS [label="induces"]; TEGDMA -> GSH [label="causes"]; ROS -> Mitochondria [label="damages"]; Mitochondria -> ROS [label="generates more", style=dashed]; TEGDMA -> MAPK; MAPK -> JNK; MAPK -> p38; JNK -> Apoptosis; p38 -> Apoptosis; TEGDMA -> NFkB [label="modulates"]; Mitochondria -> Caspases [label="activates intrinsic pathway"]; TEGDMA -> DNA_Damage; DNA_Damage -> Apoptosis; Caspases -> Apoptosis [label="executes"]; ROS -> DNA_Damage; GSH -> ROS [label="scavenges", dir=back, style=dashed]; } Caption: Signaling pathways involved in TEGDMA-induced cytotoxicity.

Experimental Workflow for TEGDMA Safety Assessment

// Nodes start [label="Start: TEGDMA\nSafety Assessment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; lit_review [label="Literature Review &\nPhysicochemical Characterization"]; in_vitro [label="In Vitro Toxicity Testing", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Assays\n(e.g., MTT, LDH)"]; genotoxicity [label="Genotoxicity Assays\n(e.g., Comet, Micronucleus)"]; sensitization_in_vitro [label="In Vitro Skin\nSensitization"]; in_vivo [label="In Vivo Toxicity Testing\n(if necessary)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; acute_tox [label="Acute Toxicity\n(Oral, Dermal)"]; skin_sensitization [label="Skin Sensitization\n(e.g., LLNA)"]; repeated_dose [label="Repeated Dose &\nReproductive Toxicity"]; risk_assessment [label="Risk Assessment &\nSafe Handling Procedures", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> lit_review; lit_review -> in_vitro; in_vitro -> cytotoxicity [label="Tier 1"]; in_vitro -> genotoxicity [label="Tier 1"]; in_vitro -> sensitization_in_vitro [label="Tier 1"]; cytotoxicity -> in_vivo; genotoxicity -> in_vivo; sensitization_in_vitro -> in_vivo; in_vivo -> acute_tox [label="Tier 2"]; in_vivo -> skin_sensitization [label="Tier 2"]; in_vivo -> repeated_dose [label="Tier 2"]; acute_tox -> risk_assessment; skin_sensitization -> risk_assessment; repeated_dose -> risk_assessment; } Caption: A tiered experimental workflow for assessing the safety of TEGDMA.

This technical guide provides a summary of the current knowledge on the health and safety considerations for handling TEGDMA. It is essential for researchers and professionals to stay updated on the latest findings and to always consult the most recent Safety Data Sheet (SDS) for the specific product being used. The information and protocols provided herein should be used to supplement, not replace, established institutional safety procedures and regulatory requirements.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Triethyleneglycol Dimethacrylate (TEGDMA) Ingredient Allergy Safety Information [skinsafeproducts.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 6. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 7. safcodental.com [safcodental.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. Triethylenglycol-di-methacrylate (TEGDMA) | CAS 109-16-0 | Connect Chemicals [connectchemicals.com]

- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 13. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. dentistry.ouhsc.edu [dentistry.ouhsc.edu]

- 16. chemsafetypro.com [chemsafetypro.com]